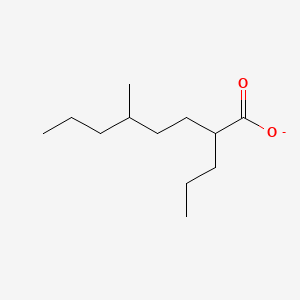![molecular formula C22H16BeN2O2 B13772164 Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium: is a chemical compound belonging to the beryllium complex family. It is known for its blue fluorescence emission and excellent charge transport ability. This compound has gained significant attention due to its high electron mobility and high triplet energy level, making it a valuable material in the field of organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium typically involves the reaction of beryllium chloride with 2-(2-hydroxyphenyl)pyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
BeCl2+2C11H9NO→Be(C11H8NO)2+2HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The compound is often purified through sublimation to achieve ultra-pure grade suitable for electronic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s properties.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium is widely used in the field of chemistry for its unique electronic properties. It serves as a blue fluorescence emitter and is utilized in the development of high-efficiency OLEDs. The compound’s high electron mobility and triplet energy level make it an excellent electron-transporting and hole/exciton-blocking layer material .
Biology and Medicine: While the primary applications of this compound are in electronic devices, its unique properties have also sparked interest in biological and medical research. Researchers are exploring its potential use in bioimaging and as a fluorescent probe for detecting specific biomolecules.
Industry: In the industrial sector, this compound is used in the production of OLEDs for display and lighting applications. Its ability to emit blue fluorescence and transport electrons efficiently makes it a valuable material for creating high-performance electronic devices .
Mécanisme D'action
The mechanism by which Bis[2-(2-hydroxyphenyl)-pyridine]beryllium exerts its effects is primarily related to its electronic properties. The compound’s high electron mobility allows it to efficiently transport electrons in electronic devices. Additionally, its high triplet energy level enables it to act as an effective hole/exciton-blocking layer, preventing the recombination of electrons and holes and enhancing the efficiency of OLEDs .
Comparaison Avec Des Composés Similaires
- Bis[2-(2-pyridinyl)phenolate]beryllium
- Bis[2-(2-hydroxyphenyl)pyridinato]beryllium
- Bis[2-(2-pyridinyl)phenolato]beryllium (II)
Uniqueness: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium stands out due to its exceptional charge transport ability and high triplet energy level. These properties make it a superior material for use in OLEDs compared to other similar compounds. Its ability to emit blue fluorescence and act as an electron-transporting and hole/exciton-blocking layer further enhances its value in electronic applications .
Propriétés
Formule moléculaire |
C22H16BeN2O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
beryllium;2-pyridin-2-ylphenolate |
InChI |
InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2 |
Clé InChI |
HRQXKKFGTIWTCA-UHFFFAOYSA-L |
SMILES canonique |
[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


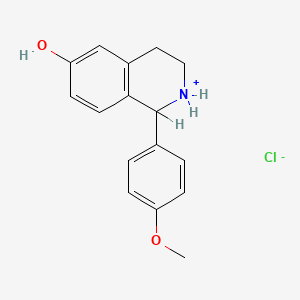
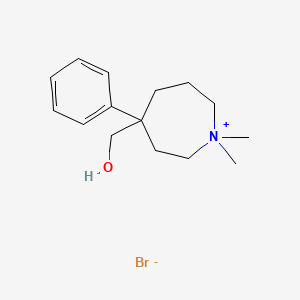
![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

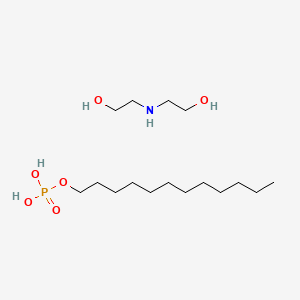
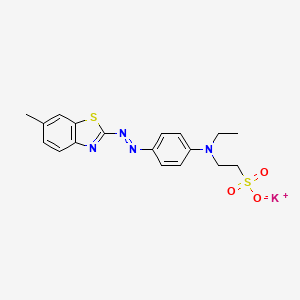
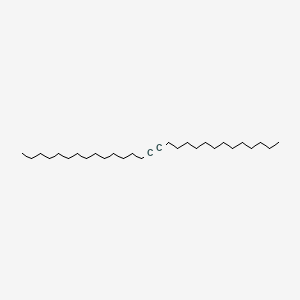
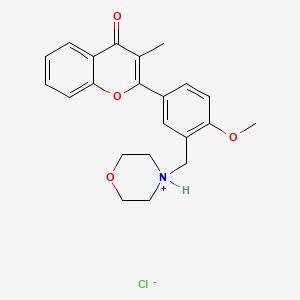
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
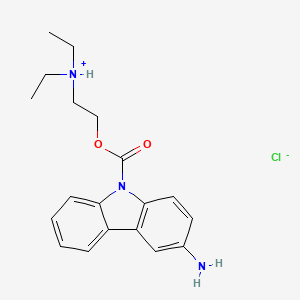
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
